2-Acetyl-1-ethylpyrrole is a high-purity, N-alkylated heterocyclic building block and flavoring agent characterized by an ethyl substitution at the N1 position and an acetyl group at the C2 position. Commercially available as a clear, colorless to yellowish liquid, it exhibits a boiling point of 209–211 °C and excellent solubility in fixed oils, propylene glycol, and standard organic solvents [1]. In industrial procurement, it is primarily valued for its dual utility: as a precise organoleptic agent imparting a warm, nutty aroma in food and cosmetic formulations, and as a highly processable, pre-alkylated precursor for the synthesis of complex pharmaceuticals and specialty materials. Its liquid state at room temperature and the absence of a reactive N-H bond make it a highly efficient drop-in reagent for scaled manufacturing workflows, eliminating the handling and protection steps required by unalkylated analogs.
Substituting 2-acetyl-1-ethylpyrrole with its closest unalkylated analog, 2-acetylpyrrole, introduces severe processability and synthetic bottlenecks. Unsubstituted 2-acetylpyrrole is a crystalline solid at room temperature, requiring additional dissolution or melting steps during reactor charging, whereas the N-ethyl derivative is a ready-to-use liquid [1]. Furthermore, the presence of a free N-H bond in 2-acetylpyrrole necessitates costly and time-consuming protection/deprotection sequences during downstream cross-coupling or C-H functionalization to prevent unwanted N-alkylation side reactions [2]. Conversely, substituting with the shorter-chain 1-methyl-2-acetylpyrrole alters the compound's lipophilicity and steric profile, which can disrupt phase-partitioning in biphasic extractions and shift the volatility threshold in precise flavor and fragrance formulations [1].
For scaled manufacturing, the physical state of a precursor dictates the complexity of material handling. 2-Acetyl-1-ethylpyrrole is a liquid at standard room temperature, allowing for direct volumetric pumping and seamless reactor charging [1]. In contrast, the unalkylated baseline, 2-acetylpyrrole, is a solid with a melting point of approximately 90 °C, requiring pre-dissolution in solvent or heated transfer lines .
| Evidence Dimension | Physical state at 25 °C |
| Target Compound Data | Liquid |
| Comparator Or Baseline | Solid (MP ~90 °C) for 2-Acetylpyrrole |
| Quantified Difference | Phase difference (Liquid vs. Solid) eliminating melting requirements |
| Conditions | Standard room temperature (25 °C) and atmospheric pressure |
Liquid precursors significantly reduce engineering complexity, solvent usage, and cycle times in continuous or scaled batch manufacturing.
The N-ethyl substitution provides robust stability and favorable stereoelectronics for downstream functionalization without a steric penalty. In the Selectfluor-induced oxidative amination with purines at the C5 position, 2-acetyl-1-ethylpyrrole achieved an 87% isolated yield of the cross-coupled product [1]. This performance slightly exceeds the 86% yield observed for the 1-methyl-2-acetylpyrrole analog under identical conditions, proving that the bulkier ethyl group does not hinder reactivity [1].
| Evidence Dimension | Isolated yield in C5 oxidative amination |
| Target Compound Data | 87% yield |
| Comparator Or Baseline | 86% yield for 1-Methyl-2-acetylpyrrole |
| Quantified Difference | +1% yield advantage |
| Conditions | Selectfluor-induced C5-oxidative amination with 6-chloro-9H-purine |
Demonstrates that buyers can upgrade to the more lipophilic N-ethyl scaffold without sacrificing synthetic efficiency or cross-coupling yields.
The extension of the alkyl chain from methyl to ethyl significantly enhances the lipophilic character of the pyrrole core. 2-Acetyl-1-ethylpyrrole exhibits a predicted LogP of approximately 1.35, compared to the much lower lipophilicity of unsubstituted 2-acetylpyrrole (LogP ~0.5) [1]. This increased non-polar character ensures complete miscibility in fixed oils, propylene glycol, and non-polar organic solvents [2].
| Evidence Dimension | Partition coefficient (LogP) |
| Target Compound Data | LogP ~1.35 |
| Comparator Or Baseline | LogP ~0.5 for 2-Acetylpyrrole |
| Quantified Difference | ~0.85 log unit increase in lipophilicity |
| Conditions | Standard predictive models and formulation environments |
Higher lipophilicity prevents phase separation in oil-based flavor formulations and improves extraction recovery in biphasic organic synthesis.
The thermal behavior of 2-acetyl-1-ethylpyrrole is optimized for both flavor release and synthetic purification. It possesses a boiling point of 209–211 °C at 760 mmHg (or 82 °C at 12 Torr)[1]. This is distinctly lower than the boiling point of the hydrogen-bonding unsubstituted 2-acetylpyrrole (~220 °C), allowing for milder vacuum distillation conditions and reducing the risk of thermal degradation during product purification.
| Evidence Dimension | Boiling Point at 760 mmHg |
| Target Compound Data | 209–211 °C |
| Comparator Or Baseline | ~220 °C for 2-Acetylpyrrole |
| Quantified Difference | ~10 °C reduction in boiling point |
| Conditions | Atmospheric pressure (760 mmHg) distillation |
Lower boiling points facilitate easier, lower-energy purification via vacuum distillation and prevent thermal decomposition of sensitive intermediates.
Where this compound is the right choice for synthesizing complex C5-functionalized pyrroles (e.g., purine-pyrrole conjugates). The pre-installed N-ethyl group eliminates the need for N-protection/deprotection steps and delivers high yields (up to 87%) in oxidative amination reactions [1].
Where liquid-phase processability is critical. Its liquid state at room temperature allows for automated pumping and eliminates the solid-handling bottlenecks associated with 2-acetylpyrrole, streamlining continuous manufacturing workflows .
Where high lipophilicity is required. Its LogP of ~1.35 ensures superior solubility in fixed oils and propylene glycol compared to unalkylated analogs, providing a stable, phase-homogenous delivery of its signature warm, nutty aroma [2].
Irritant